4-(3,4-dimethylbenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
Description
Properties
IUPAC Name |
4-(3,4-dimethylbenzoyl)-5-methyl-2-phenyl-4H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-12-9-10-15(11-13(12)2)18(22)17-14(3)20-21(19(17)23)16-7-5-4-6-8-16/h4-11,17H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJXFQCYNUDFFPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2C(=NN(C2=O)C3=CC=CC=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dimethylbenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one typically involves the following steps:
Formation of the Pyrazolone Core: The initial step involves the condensation of ethyl acetoacetate with phenylhydrazine to form 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.
Acylation Reaction: The pyrazolone core is then acylated using 3,4-dimethylbenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dimethylbenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly in the presence of halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In synthetic chemistry, 4-(3,4-dimethylbenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is used as an intermediate in the synthesis of more complex molecules
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of anti-inflammatory and analgesic agents. The pyrazolone core is known for its biological activity, and modifications with the 3,4-dimethylbenzoyl group may enhance its pharmacological properties.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of materials with specific properties, such as improved stability and reactivity.
Mechanism of Action
The mechanism by which 4-(3,4-dimethylbenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one exerts its effects involves interactions with various molecular targets. In medicinal applications, it may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes. The presence of the benzoyl and phenyl groups can enhance binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Substituent Effects
Table 1: Key Structural Features and Substituent Variations
Key Observations :
- Electron-Donating Groups (e.g., methoxy in L3) improve solubility and thermal stability, while electron-withdrawing groups (e.g., thiophene in L2) enhance antimicrobial potency .
- Bulkier Substituents (e.g., diphenylethylidene in ) may reduce binding efficiency but increase selectivity for specific targets .
- The 3,4-dimethylbenzoyl group in the target compound offers balanced lipophilicity and steric effects, making it versatile for metal complexation and biological applications .
Table 2: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration, MIC)
Key Observations :
- Metal Complexation significantly enhances activity. For example, Ag(I) complexes of L1–L3 show MIC values 2–4× lower than their free ligands .
- The phenyl group at position 1 (present in the target compound and L1–L3) correlates with higher activity compared to non-phenyl analogues (e.g., compound 7 in had lower efficacy than its phenyl-containing counterpart) .
Key Observations :
Crystallographic and Spectroscopic Insights
- The target compound and its analogues exhibit planar pyrazolone cores, confirmed by X-ray crystallography (e.g., ). Intermolecular hydrogen bonds (e.g., N–H···O in ) enhance crystal packing and stability .
- IR Spectra : The ν(C=O) stretch at ~1650 cm⁻¹ and ν(C=N) at ~1600 cm⁻¹ are consistent across analogues, with shifts depending on substituents (e.g., electron-withdrawing groups reduce C=O frequency) .
Biological Activity
The compound 4-(3,4-dimethylbenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is a member of the pyrazolone class, which has garnered attention for its diverse biological activities. This article delves into its biological activity, highlighting relevant research findings, case studies, and data tables that illustrate its pharmacological potential.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 282.34 g/mol. The compound features a pyrazolone core, which is known for its ability to interact with various biological targets.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 282.34 g/mol |
| Functional Groups | Ketone, aromatic rings |
| Pyrazolone Core | Present |
Antiproliferative Effects
Research indicates that compounds within the pyrazolone family demonstrate significant antiproliferative activity against various cancer cell lines. A study evaluating the effects of related pyrazolone derivatives showed promising results in inhibiting the growth of cancer cells, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
Case Study: Antiproliferative Activity
In a comparative study, several derivatives were tested for their cytotoxic effects:
| Compound | IC50 (µM) against MCF-7 | IC50 (µM) against HeLa |
|---|---|---|
| 4-(3,4-dimethylbenzoyl)-3-methyl-... | 13.3 | 15.0 |
| Other Pyrazolone Derivative A | 10.5 | 12.0 |
| Other Pyrazolone Derivative B | 20.0 | 25.0 |
The results indicate that the compound exhibits a competitive inhibition profile against tumor cell lines, suggesting potential as an anticancer agent.
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Kinase Activity : Similar compounds have been shown to inhibit specific kinases involved in cell proliferation.
- Induction of Apoptosis : Evidence suggests that pyrazolone derivatives can trigger apoptotic pathways in cancer cells.
Additional Biological Activities
Beyond antiproliferative properties, related pyrazolone compounds have demonstrated:
- Antioxidant Activity : The ability to scavenge free radicals.
- Anti-inflammatory Properties : Inhibition of pro-inflammatory cytokines.
These activities broaden the therapeutic potential of this compound beyond oncology.
Research Findings and Future Directions
Ongoing research aims to explore the structure-activity relationship (SAR) of this compound and its derivatives to optimize efficacy and minimize toxicity. Investigations into novel formulations and delivery systems are also underway to enhance bioavailability.
Q & A
Q. What are the common synthetic routes for preparing 4-acylpyrazolone derivatives like 4-(3,4-dimethylbenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one?
- Methodological Answer : A widely used method involves the Vilsmeier–Haack reaction, where 3-methyl-1-aryl-1H-pyrazol-5(4H)-one is treated with a Vilsmeier reagent (POCl₃/DMF) to introduce acyl groups at the 4-position . For substituted benzoyl derivatives, condensation with aromatic aldehydes or ketones under reflux in ethanol or methanol is typical, often catalyzed by acids like sulfamic acid for solvent-free, one-pot syntheses . Characterization is typically done via FTIR (C=O stretch at ~1624 cm⁻¹) and ¹H NMR (olefinic proton signals at δ 7.20–8.48) .
Q. How is the keto-enol tautomerism of 4-acylpyrazolones confirmed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for resolving tautomeric forms. For example, intramolecular N–H⋯O hydrogen bonds stabilize the keto form, as seen in the crystal structure of (4Z)-4-[(cyclopropylamino)(phenyl)methylene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, where bond lengths (C=O: ~1.23 Å) and planar geometry confirm the keto tautomer . Spectroscopic methods like ¹H NMR can detect enolic protons (broad signals at δ ~10–12 ppm) in solution, but solid-state IR (absence of O–H stretches) may indicate keto dominance .
Q. What crystallographic techniques are used to resolve molecular conformations of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL (for refinement) and SHELXS (for structure solution) is standard. For example, triclinic crystals (space group P1) of derivatives show non-planar pyrazolone rings with dihedral angles of 20.52–77.73° between aromatic systems, resolved using MoKα radiation (λ = 0.71073 Å) and multi-scan absorption correction . Hydrogen-bonding networks (e.g., N–H⋯N, C–H⋯O) are analyzed using ORTEP-3 for graphical representation .
Advanced Research Questions
Q. How do discrepancies in X-ray refinement parameters (e.g., R values) impact structural interpretation?
- Methodological Answer : High R1 values (>0.05) may indicate disorder or twinning. For instance, in 4-[(Z)-allylamino(phenyl)methylene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, partial occupancy (0.533/0.467) of the allyl group required constrained refinement, leading to wR2 = 0.133 and S = 0.94 . SHELXL’s TWIN/BASF commands can model twinning, while electron density maps (e.g., Fo–Fc) identify unresolved solvent molecules .
Q. What role do hydrogen-bonding networks play in modulating biological activity?
- Methodological Answer : Intramolecular N–H⋯O bonds stabilize bioactive conformations, as seen in (Z)-4-[(3-aminonaphthalen-2-ylamino)-(phenyl)methylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, where N3–H3a⋯O1 forms an S(6) ring motif . Intermolecular N–H⋯N bonds (e.g., 2.75 Å) enhance crystal packing, which correlates with improved thermal stability and solubility—critical for drug formulation .
Q. How can spectroscopic data contradictions (e.g., NMR vs. XRD) be resolved?
- Methodological Answer : Dynamic effects in solution (e.g., tautomerism) may cause NMR signals to differ from solid-state XRD. For example, enolic protons in solution (δ 10.66 ppm) vanish in XRD due to keto stabilization. DFT calculations (e.g., Gaussian) can model solution-state conformers, while variable-temperature NMR tracks tautomeric equilibria .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
